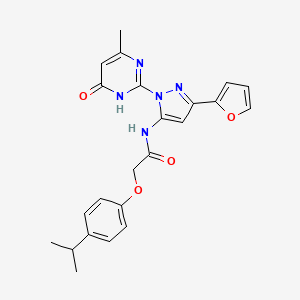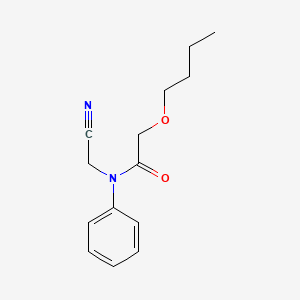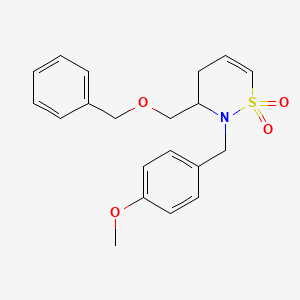![molecular formula C15H14ClNO2S2 B2894110 7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine CAS No. 338777-99-4](/img/structure/B2894110.png)
7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine” is a complex organic molecule. It contains a benzothiazine ring which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen. The benzothiazine ring is substituted with a chlorine atom at the 7th position and a (4-methylphenyl)sulfonyl group at the 4th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, which is a bicyclic system containing a benzene ring fused to a thiazine ring. The thiazine ring contains a sulfur and a nitrogen atom. The compound also contains a sulfonyl functional group attached to a methylated benzene ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chlorine atom might be susceptible to nucleophilic substitution reactions. The sulfonyl group could potentially be reduced. The aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties like solubility, melting point, boiling point, etc., can be predicted based on the functional groups present. For example, the presence of a sulfonyl group might enhance its solubility in polar solvents .科学的研究の応用
Pharmacokinetics and Metabolism
Studies have investigated the pharmacokinetics and metabolism of chlorpromazine, a phenothiazine derivative with structural similarities to the specified compound. These studies examine how the body absorbs, distributes, metabolizes, and eliminates these drugs, highlighting the complex interactions between these compounds and the body's metabolic pathways. For example, the research by Yeung et al. (2004) provides detailed insights into the pharmacokinetics of chlorpromazine and its key metabolites, illustrating the significant role of phase II metabolism in the disposition of this class of drugs (Yeung, Hubbard, Korchinski, & Midha, 2004).
Therapeutic Applications
The therapeutic applications of compounds similar to the specified chemical have been explored in various contexts. For instance, chlorpromazine and diazoxide, related compounds, have been studied for their effects on cardiovascular systems and psychiatric conditions, showcasing the diverse therapeutic potentials of these chemicals. The study by Nayler et al. (1968) on diazoxide demonstrates its impact on peripheral circulation and left ventricular function, offering insights into its cardiovascular effects (Nayler, Mcinnes, Swann, Race, Carson, & Lowe, 1968).
Environmental and Health Impacts
Research has also focused on the environmental and health impacts of related compounds, such as the study on methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues by Chu et al. (2003). This study indicates the bioaccumulation and distribution patterns of these metabolites in human tissues, suggesting potential health risks associated with exposure to these chemicals (Chu, Covaci, Jacobs, Haraguchi, & Schepens, 2003).
作用機序
Mode of Action
Based on its structural similarity to other sulfonyl compounds, it may involve electrophilic aromatic substitution reactions . In such reactions, the sulfonyl group acts as an electrophile, reacting with nucleophilic sites on target molecules . This can lead to changes in the target’s structure and function, potentially altering cellular processes.
Biochemical Pathways
Sulfonyl compounds have been shown to interfere with various cellular processes, including protein synthesis and enzymatic activity . The downstream effects of these disruptions can vary widely, depending on the specific targets and cells involved.
Pharmacokinetics
Like other sulfonyl compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy.
Result of Action
Based on its structural similarity to other sulfonyl compounds, it may cause changes in protein structure and function, disrupt enzymatic activity, and alter cellular processes . These effects could potentially lead to therapeutic outcomes, depending on the specific targets and cells involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, absorption, distribution, metabolism, and excretion . Understanding these factors is crucial for optimizing the compound’s therapeutic use.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
7-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S2/c1-11-2-5-13(6-3-11)21(18,19)17-8-9-20-15-10-12(16)4-7-14(15)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCWBMRPAGODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)


![1-(Chloromethyl)-3-[2-(difluoromethyl)phenyl]bicyclo[1.1.1]pentane](/img/structure/B2894032.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![2-((4-fluorophenyl)thio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2894037.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2894039.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)
![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)
![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)